![molecular formula C22H23ClN2O2S B2576893 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide CAS No. 946250-40-4](/img/structure/B2576893.png)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide
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Description
“N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C22H23ClN2O2S. It has an average mass of 414.948 Da and a monoisotopic mass of 414.116882 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . The exact structure would depend on the specific synthesis method used.
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 115.3±0.3 cm3, and a polar surface area of 79 Å2. It has 4 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. In vitro studies have shown that certain derivatives can be effective against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Antiviral Activity
Indole derivatives, which are structurally similar to thiazole derivatives, have demonstrated antiviral activity. They have been found to be effective against a broad range of RNA and DNA viruses .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . Given the structural similarities between indole and thiazole derivatives, it’s possible that the compound may also have anti-inflammatory properties.
Antidiabetic Activity
Indole derivatives have shown potential as antidiabetic agents . This suggests that thiazole derivatives, including the compound , could also be explored for their antidiabetic potential.
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity . Given the structural similarities between indole and thiazole derivatives, it’s possible that the compound may also have antimalarial properties.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-3-27-19-10-4-16(5-11-19)14-21(26)24-13-12-20-15(2)25-22(28-20)17-6-8-18(23)9-7-17/h4-11H,3,12-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVQXUKAJKOTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide |
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